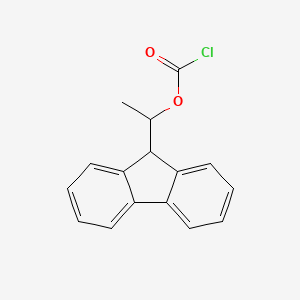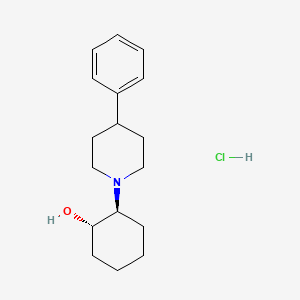
5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is notable for its role in protecting the 5’-hydroxy group during the synthesis process, which is crucial for the accurate assembly of nucleic acid sequences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine typically involves the protection of the 5’-hydroxy group with a dimethoxytrityl (DMT) group. This is followed by the protection of the exocyclic amino group with a dimethylaminomethylidene group. The process often requires the use of strong acids like dichloroacetic acid for the detritylation step .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis techniques that ensure high purity and yield. The use of automated synthesizers and solid-phase synthesis methods are common to streamline the process and reduce the risk of contamination .
化学反応の分析
Types of Reactions
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the dimethoxytrityl group, leading to the formation of a carbocation.
Reduction: The compound can be reduced under specific conditions to remove protective groups.
Substitution: The dimethoxytrityl group can be substituted with other protective groups depending on the desired outcome of the synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include dichloroacetic acid for detritylation, silver for reduction, and various bases for substitution reactions. The conditions often involve non-aqueous solvents like toluene, dichloromethane, and acetonitrile .
Major Products Formed
The major products formed from these reactions include the deprotected nucleoside, which can then be further modified or incorporated into oligonucleotides for various applications .
科学的研究の応用
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of oligonucleotides, which are essential for various chemical analyses and experiments.
Biology: The compound is used in the study of DNA and RNA structures and functions, as well as in the development of genetic probes and primers.
Medicine: It plays a role in the development of therapeutic oligonucleotides, which are used in gene therapy and other medical applications.
Industry: The compound is used in the production of synthetic nucleic acids for various industrial applications, including biotechnology and pharmaceuticals
作用機序
The mechanism of action of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine involves the protection of the 5’-hydroxy group during oligonucleotide synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the accurate assembly of nucleic acid sequences. The dimethoxytrityl group acts as a temporary protective group that can be removed under acidic conditions to reveal the free hydroxy group for further reactions .
類似化合物との比較
Similar Compounds
5’-O-(Dimethoxytrityl)-2’-deoxyguanosine: Similar in structure but lacks the dimethylaminomethylidene group.
5’-O-(Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine: Uses an isobutyryl group for amino protection instead of dimethylaminomethylidene.
Uniqueness
5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is unique due to its specific protective groups, which provide stability and specificity during oligonucleotide synthesis. The combination of dimethoxytrityl and dimethylaminomethylidene groups offers a balance of protection and reactivity that is advantageous in various synthetic applications .
特性
IUPAC Name |
N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6/c1-39(2)22-36-34-37-32-28(33(42)38-34)18-19-40(32)31-20-29(41)30(46-31)21-45-35(23-8-6-5-7-9-23,24-10-14-26(43-3)15-11-24)25-12-16-27(44-4)17-13-25/h5-19,22,29-31,41H,20-21H2,1-4H3,(H,37,38,42)/b36-22+/t29-,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBAQQMPNBUDSL-KUTHMSGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












